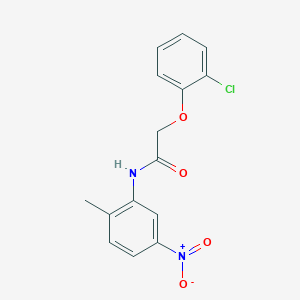

![molecular formula C17H20F3N5O2 B5556839 N~3~-{[1-methyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]methyl}-1,3-piperidinedicarboxamide](/img/structure/B5556839.png)

N~3~-{[1-methyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]methyl}-1,3-piperidinedicarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound belongs to a class of chemicals that have drawn attention due to their versatile chemical and biological properties. The benzimidazole core, in particular, is noted for its relevance in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the formation of the benzimidazole core followed by functionalization at specific positions to introduce various groups, such as piperidine and trifluoromethyl groups. For example, synthesis routes might involve condensation reactions, use of protective groups, and subsequent deprotection and functionalization steps to introduce the piperidinedicarboxamide moiety (Zarrinmayeh et al., 1998).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of a benzimidazole ring fused to a piperidine ring through a dicarboxamide linker. The trifluoromethyl group and the methyl group on the benzimidazole ring significantly influence the molecule's electronic properties and potentially its biological activity. Molecular modeling and conformational analysis can provide insights into the preferred orientations of the substituents and the overall molecular shape, which is crucial for understanding the compound's interactions with biological targets (Shim et al., 2002).

Chemical Reactions and Properties

The chemical reactivity of this compound can be influenced by its functional groups. For instance, the amide linkage in the piperidine moiety may undergo hydrolysis under certain conditions, while the benzimidazole core may participate in nucleophilic substitution reactions. Such reactions can be utilized to further modify the compound or to conjugate it with other molecules for specific applications.

Physical Properties Analysis

Physical properties such as solubility, melting point, and stability are crucial for the practical use of the compound. The presence of the trifluoromethyl group tends to increase the compound's lipophilicity, potentially affecting its solubility in water and organic solvents. The solid-state structure, which can be studied through techniques like X-ray crystallography, also influences the compound's physical properties and its interactions with solvents and biological molecules (Banitt et al., 1981).

Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmacological Screening

A study presented the synthesis and pharmacological screening of N-Mannich bases of benzimidazole derivatives, characterized by spectral studies. These compounds were evaluated for analgesic and anti-inflammatory activity, highlighting their potential in therapeutic applications (Jesudason et al., 2009).

Antimicrobial and Antioxidant Activities

Another research focused on the catalytic assembly of 2-amino-5,6-dimethyl-1H-benzimidazole with carboxylic acids to synthesize substituted carboxamide. These compounds exhibited promising antimicrobial and antioxidant activities, suggesting their utility in addressing microbial infections and oxidative stress (Sindhe et al., 2016).

Anti-Inflammatory and Analgesic Agents

Research on benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone reported their synthesis and evaluation as anti-inflammatory and analgesic agents. These compounds showed significant COX-2 inhibitory activity and demonstrated potential as novel therapeutic agents (Abu‐Hashem et al., 2020).

Antifungal Screening

Novel 1-methyl-2-aminophenyl-4(N4-alkyl/aryl piperazinyl) benzimidazole derivatives were synthesized and screened for their antifungal potential. These compounds showed moderate activity against Trichophyton rubrum and Candida albicans, indicating their potential use in antifungal therapies (Gadhave et al., 2012).

Molecular Docking Studies

N-benzimidazol-1-yl-methyl-benzamide derivatives were synthesized and evaluated for antimicrobial activity against various pathogens. In silico studies were conducted to define the interaction of these compounds with microbial proteins, providing insights into their mechanisms of action (Sethi et al., 2016).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

3-N-[[1-methyl-5-(trifluoromethyl)benzimidazol-2-yl]methyl]piperidine-1,3-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20F3N5O2/c1-24-13-5-4-11(17(18,19)20)7-12(13)23-14(24)8-22-15(26)10-3-2-6-25(9-10)16(21)27/h4-5,7,10H,2-3,6,8-9H2,1H3,(H2,21,27)(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVQSAIMBZCHKIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)C(F)(F)F)N=C1CNC(=O)C3CCCN(C3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20F3N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

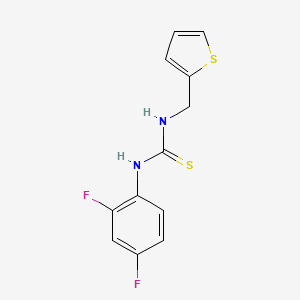

![1-(4-methoxyphenyl)-4-[2-(1H-pyrazol-1-ylmethyl)benzyl]-2-piperazinone](/img/structure/B5556757.png)

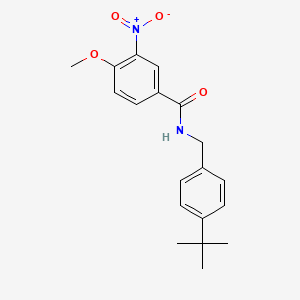

![5-{[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]methyl}-2,1,3-benzoxadiazole dihydrochloride](/img/structure/B5556768.png)

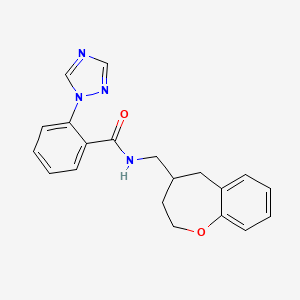

![4-[(4-bromobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5556780.png)

![3-{[(3,4-dihydro-2H-chromen-6-ylmethyl)amino]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5556782.png)

![3-(tetrahydrofuran-3-yl)-5-{2-[5-(2-thienyl)-2-furyl]ethyl}-1,2,4-oxadiazole](/img/structure/B5556785.png)

![6-{[(4aS*,7aR*)-4-(cyclopropylmethyl)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B5556803.png)

![1-(3-chlorophenyl)-4-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}piperazine](/img/structure/B5556813.png)

![5,7-diethyl-2-(4-methoxyphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5556833.png)

![6-{[(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)amino]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5556848.png)

![N-cyclohexyl-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5556858.png)